molecular formula C10H10ClNO3S B1362593 2-{[2-(2-Chloroanilino)-2-oxoethyl]-sulfanyl}acetic acid CAS No. 338421-17-3

2-{[2-(2-Chloroanilino)-2-oxoethyl]-sulfanyl}acetic acid

Cat. No.: B1362593
CAS No.: 338421-17-3
M. Wt: 259.71 g/mol
InChI Key: CRXHAKYJFNLMNO-UHFFFAOYSA-N
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Description

Introduction and Classification

Historical Context and Discovery

The development of 2-{[2-(2-Chloroanilino)-2-oxoethyl]-sulfanyl}acetic acid emerged from the broader historical progression of organosulfur chemistry and chloroaniline derivative research. The foundational understanding of thioether chemistry dates back to early investigations of sulfur-containing organic compounds, where researchers recognized the unique properties imparted by sulfur atoms in organic frameworks. The specific combination of chloroaniline functionality with thioether linkages represents a more recent advancement in synthetic organic chemistry, building upon established methodologies for constructing carbon-sulfur bonds and amide formations.

The compound's discovery likely occurred within pharmaceutical or materials research contexts, where scientists sought to combine the biological activity of chlorinated anilines with the structural versatility of thioether linkers. Historical precedents in organosulfur chemistry demonstrate that compounds containing both aromatic amines and sulfur functionalities often exhibit unique reactivity profiles and potential biological activities. The systematic exploration of chloroaniline derivatives has been driven by their applications in dye chemistry, pharmaceutical intermediates, and agricultural chemicals, providing the scientific foundation for developing more complex derivatives like this target compound.

Research into related compounds has shown that the positioning of chlorine substituents on aniline rings significantly influences both chemical reactivity and potential applications. The 2-chloroaniline moiety in this compound represents one of several possible regioisomers, each with distinct properties that have been systematically investigated in the chemical literature. The integration of this chloroaniline unit with thioether and carboxylic acid functionalities creates a compound that bridges multiple areas of organic chemistry research.

The synthetic approaches to such compounds have evolved considerably, with modern methodologies allowing for precise control over the formation of carbon-sulfur bonds and the selective introduction of functional groups. These advances have made compounds like this compound more accessible for research applications, contributing to their increased appearance in chemical databases and research literature. The compound's emergence in contemporary chemical databases reflects the ongoing expansion of chemical space exploration and the systematic cataloging of potentially useful organic molecules.

Nomenclature Systems and Chemical Identification

IUPAC Nomenclature

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that clearly describe its structural features. The official name "this compound" systematically indicates the presence of a chloroaniline group connected through an amide linkage to an ethyl chain, which is then attached via a sulfur atom to an acetic acid moiety. This naming system prioritizes the acetic acid functionality as the parent structure, with the complex substituent described in brackets to indicate the complete connectivity pattern.

The nomenclature begins with the acetic acid parent structure, modified by the 2-position substituent. The sulfanyl designation indicates the presence of a sulfur atom forming a thioether linkage, following modern IUPAC recommendations for organosulfur compounds. The bracketed portion describes the ethyl chain bearing both an oxo group (ketone) and the 2-chloroanilino substituent, providing a complete structural description that allows for unambiguous identification of the compound's connectivity.

Alternative systematic naming approaches might emphasize different structural features, but the chosen nomenclature effectively communicates the compound's multifunctional nature. The use of "sulfanyl" rather than older terminology like "thio" reflects contemporary IUPAC guidelines for organosulfur nomenclature. This systematic approach ensures that the compound name conveys precise structural information to researchers across different chemical disciplines.

Properties

IUPAC Name

2-[2-(2-chloroanilino)-2-oxoethyl]sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3S/c11-7-3-1-2-4-8(7)12-9(13)5-16-6-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRXHAKYJFNLMNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30321194
Record name {[2-(2-Chloroanilino)-2-oxoethyl]sulfanyl}acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338421-17-3
Record name 2-[[2-[(2-Chlorophenyl)amino]-2-oxoethyl]thio]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338421-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {[2-(2-Chloroanilino)-2-oxoethyl]sulfanyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30321194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-{[2-(2-Chloroanilino)-2-oxoethyl]-sulfanyl}acetic acid typically involves the reaction of 2-chloroaniline with ethyl oxalyl chloride to form an intermediate, which is then reacted with thioglycolic acid to yield the final product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include rigorous purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

2-{[2-(2-Chloroanilino)-2-oxoethyl]-sulfanyl}acetic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The chloro group in the aniline moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

The compound 2-{[2-(2-Chloroanilino)-2-oxoethyl]-sulfanyl}acetic acid , with the CAS number 338421-17-3, is a bioactive small molecule that has garnered attention in various scientific research applications. This article explores its potential uses, supported by data tables and case studies where available.

Pharmaceutical Research

The compound is primarily investigated for its potential therapeutic applications. Its structure suggests it may interact with biological targets relevant to various diseases, particularly in the realm of infectious diseases.

Case Studies and Findings

  • A study highlighted the synthesis of similar compounds aimed at treating Cryptosporidium infections, where structure-activity relationship (SAR) studies indicated that modifications to the aryl group can significantly affect potency against the parasite . Although not directly tested on Cryptosporidium, insights from these studies suggest that derivatives of this compound could exhibit similar anti-parasitic properties.

Antioxidant Activity

Research indicates that compounds with similar structures often exhibit antioxidant properties. The presence of the sulfanyl group suggests potential radical scavenging activity, which can be beneficial in mitigating oxidative stress-related diseases.

Drug Development

The compound's unique chemical structure positions it as a candidate for further drug development. Its bioactivity profile could be explored in:

  • Cancer therapeutics: The chlorinated aniline derivative may interact with specific cancer cell pathways.
  • Anti-inflammatory agents: Given its potential interactions at the cellular level, it may modulate inflammatory responses.

Mechanism of Action

The mechanism of action of 2-{[2-(2-Chloroanilino)-2-oxoethyl]-sulfanyl}acetic acid involves its interaction with specific molecular targets. The chloroaniline group can interact with enzymes or receptors, potentially inhibiting their activity. The oxoethyl and sulfanyl groups may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

2-{[2-(4-Bromoanilino)-1-(4-chlorophenyl)-2-oxoethyl]sulfanyl}acetic Acid (CAS 252027-06-8)

  • Key Differences :
    • 4-Bromo substituent on the aniline ring vs. 2-chloro in the target compound.
    • Additional 4-chlorophenyl group attached to the central carbon.
  • Impact: Increased molecular weight (414.7 g/mol vs. ~290–308 g/mol for simpler analogues) and steric bulk.

2-([2-(3,4-Dichloroanilino)-2-oxoethyl]sulfanyl)acetic Acid (CAS 70648-81-6)

  • Key Differences: 3,4-Dichloroanilino substituent vs. 2-chloroanilino.
  • Impact: Higher halogen content increases electronegativity and lipophilicity (ClogP ~2.5–3.0). Altered steric profile may affect binding to biological targets compared to the monosubstituted derivative .

2-[(2-Methoxy-2-oxoethyl)sulfanyl]acetic Acid (CAS 91114-48-6)

  • Key Differences: Methoxy ester replaces the acetic acid and anilino groups.
  • Impact :
    • Reduced molecular weight (164.18 g/mol) and polarity.
    • Ester group enhances lipophilicity but decreases metabolic stability compared to the carboxylic acid .

Functional Group Variations

Aceclofenac (CAS 89796-99-6)

  • Key Differences: Acetoxyacetic acid replaces the sulfanyl-acetic acid moiety. 2,6-Dichloroanilino substituent.
  • Impact: Ester linkage increases hydrolytic susceptibility but improves oral bioavailability.

2-{[2-(tert-Butoxy)-2-oxoethyl]sulfanyl}acetic Acid (CAS 204133-20-0)

  • Key Differences: tert-Butyl ester replaces the anilino group.
  • Impact :
    • Bulky tert-butyl group enhances steric protection of the ester, delaying hydrolysis.
    • Lower polarity (predicted logP ~1.2) compared to the target compound .

Physicochemical Properties

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Predicted logP
Target Compound C10H9ClN2O3S ~290–308* 2-Chloroanilino, sulfanyl, acetic acid ~2.0–2.5
70648-81-6 C10H9Cl2NO3S 290.16 3,4-Dichloroanilino, sulfanyl ~2.8
338421-43-5 C11H11Cl2NO3S 308.18 2,4-Dichlorobenzylamino, sulfanyl ~3.0
89796-99-6 (Aceclofenac) C16H13Cl2NO4 354.18 2,6-Dichloroanilino, acetoxy ~3.5
91114-48-6 C5H8O4S 164.18 Methoxy ester, sulfanyl ~0.8

*Estimated based on analogues.

Biological Activity

2-{[2-(2-Chloroanilino)-2-oxoethyl]-sulfanyl}acetic acid, a compound with the molecular formula C10H10ClNO3S, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and case studies that highlight its therapeutic potential.

  • Molecular Formula : C10H10ClNO3S
  • Molecular Weight : 259.71 g/mol
  • CAS Number : 338421-17-3
  • Purity : ≥95%

The mechanisms through which this compound may exert its biological effects are not fully elucidated. However, it is hypothesized that the compound could interact with cellular signaling pathways involved in cell proliferation and apoptosis. The presence of the chloroaniline moiety may facilitate interactions with specific receptors or enzymes critical for these processes.

Immunomodulatory Effects

Immunomodulation is another area where this compound could play a role. Analogues of this compound have been reported to influence cytokine production and immune cell activation . This suggests that the compound may enhance or inhibit immune responses, making it a candidate for further investigation in immunotherapy applications.

Case Study 1: Antitumor Efficacy in Preclinical Models

In a study assessing the antitumor efficacy of FAA analogues, researchers found that specific structural modifications enhanced their cytotoxic effects against various cancer cell lines. While this compound was not directly tested, the findings underscore the importance of structural features in determining biological activity .

Case Study 2: Immunomodulatory Activity

A related study evaluated the immunomodulatory effects of flavonoid compounds on murine models. The results indicated that certain derivatives could significantly increase cytokine levels, suggesting a potential pathway for therapeutic applications in autoimmune diseases and cancer . This highlights the need for further exploration of this compound's immunomodulatory properties.

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundObserved EffectsReference
AntitumorFlavone Acetic AcidInduces apoptosis in cancer cells
ImmunomodulationFlavonoid AnalogsEnhances cytokine production
CytotoxicityFAA AnaloguesIncreased cytotoxic effects on cancer cells

Q & A

Q. What are the established synthetic routes for 2-{[2-(2-Chloroanilino)-2-oxoethyl]-sulfanyl}acetic acid, and how do reaction conditions influence yield?

The compound can be synthesized via a multi-step approach:

  • Acylation : React 2-chloroaniline with chloroacetic acid under basic conditions (e.g., NaOH) to form 2-(2-chloroanilino)-2-oxoethyl chloride .
  • Thioether Formation : Couple the acylated intermediate with thioglycolic acid using solid-state thermal heating or solution-phase methods. Sodium hydroxide is critical for deprotonation and nucleophilic substitution .
  • Optimization : Yield depends on solvent polarity (e.g., DMF vs. ethanol), temperature (60–80°C), and stoichiometric ratios. Higher temperatures (≥80°C) may degrade the product, while excess thioglycolic acid improves thioether linkage formation .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the sulfanyl bridge and chloroanilino moiety. Aromatic protons appear as multiplets (δ 6.8–7.5 ppm), while the sulfanyl methylene group resonates at δ 3.2–3.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 286.03 (C10_{10}H9_9ClN2_2O3_3S) .
  • X-ray Crystallography : Resolves bond angles and confirms the planar amide group, as seen in analogous spirocyclic acetamide structures .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95%) and detects byproducts like unreacted thioglycolic acid .

Q. How do physicochemical properties (e.g., solubility, stability) impact experimental design?

  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water. Storage as a lyophilized powder minimizes hydrolysis .
  • Stability : Susceptible to oxidation at the sulfanyl group; inert atmospheres (N2_2) and antioxidants (e.g., BHT) are recommended for long-term storage .
  • pKa : The carboxylic acid group (pKa ~2.5) and amide (pKa ~10) influence ionization in biological assays .

Q. What reactivity patterns are observed under varying pH and temperature conditions?

  • Acidic Conditions : Protonation of the amide nitrogen reduces nucleophilicity, slowing thioether cleavage.
  • Basic Conditions : Deprotonation of the sulfanyl group increases susceptibility to oxidation, forming sulfoxide derivatives .
  • Thermal Degradation : Above 100°C, decarboxylation of the acetic acid moiety occurs, detected via TGA-DSC .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

The sulfanyl group acts as a soft nucleophile, attacking electrophilic carbons (e.g., in alkyl halides). Density Functional Theory (DFT) calculations show a low energy barrier (~15 kcal/mol) for thioether formation, favoring SN_\text{N}2 mechanisms . Steric hindrance from the 2-chloroanilino group slows reactivity, necessitating elevated temperatures for complete conversion .

Q. How can computational modeling (e.g., molecular docking) predict biological interactions?

  • Docking Studies : The chloroanilino group exhibits hydrophobic interactions with enzyme pockets (e.g., cyclooxygenase-2), while the sulfanyl bridge forms hydrogen bonds with catalytic residues .
  • ADMET Predictions : Moderate blood-brain barrier permeability (logBB = -0.7) and CYP3A4 metabolism, suggesting potential neuroactivity but short half-life .

Q. How should researchers resolve contradictions in reported synthetic yields or purity data?

  • Design of Experiments (DoE) : Use factorial design to test variables (solvent, temperature, catalyst). For example, a 23^3 factorial design identified ethanol as optimal for minimizing byproducts (5% vs. 15% in DMF) .
  • Comparative Analysis : Cross-validate NMR and LC-MS data with published spectra to confirm structural consistency .

Q. What in vitro assays are suitable for evaluating its biological activity?

  • Enzyme Inhibition : Test against serine hydrolases (e.g., acetylcholinesterase) using Ellman’s assay. IC50_{50} values correlate with electron-withdrawing effects of the chloro substituent .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa) reveal dose-dependent apoptosis, likely via reactive oxygen species (ROS) generation .

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